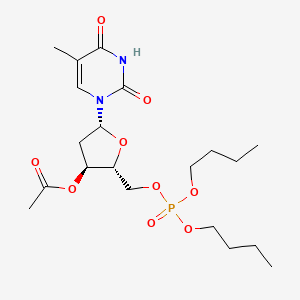
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide is a chemical compound with the molecular formula C15H32N2S.HI and a molecular weight of 400.46 g/mol It is a derivative of thiourea, characterized by the presence of a decyl group, two ethyl groups, and a thiopseudourea moiety
Méthodes De Préparation
The synthesis of 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide typically involves the reaction of decylamine with diethylthiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, followed by the addition of hydriodic acid to form the hydriodide salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiopseudourea group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The decyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide include:
1,2-Dimethyl-2-thiopseudourea hydriodide: A thiourea derivative with similar chemical properties but different alkyl groups.
2-Benzyl-2-thiopseudourea hydrochloride: Another thiourea derivative with a benzyl group instead of a decyl group.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: A compound with protective groups that can be removed under specific conditions.
The uniqueness of this compound lies in its specific alkyl groups and the hydriodide salt form, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Propriétés
Numéro CAS |
63680-31-9 |
|---|---|
Formule moléculaire |
C15H33IN2S |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
decyl N,N'-diethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C15H32N2S.HI/c1-4-7-8-9-10-11-12-13-14-18-15(16-5-2)17-6-3;/h4-14H2,1-3H3,(H,16,17);1H |
Clé InChI |
JAIFLVNGKPIMHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC(=NCC)NCC.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


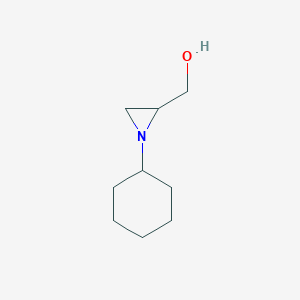
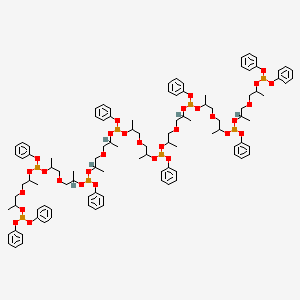

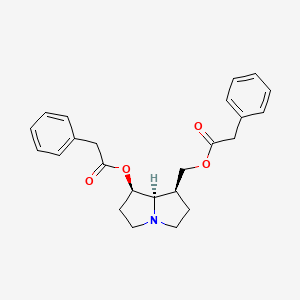




![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)


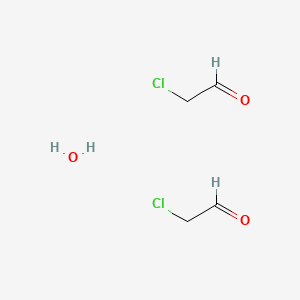
![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
